Elamipretide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

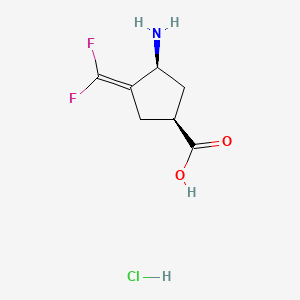

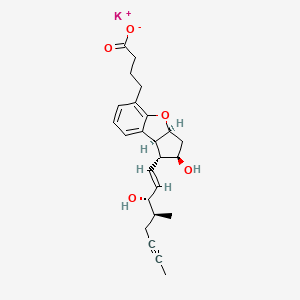

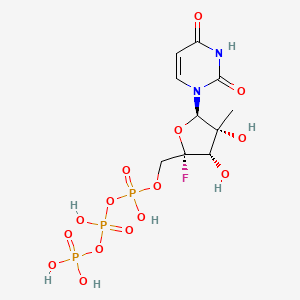

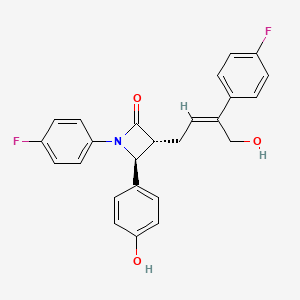

Elamipretide hydrochloride is a small mitochondrially-targeted tetrapeptide known for its potential therapeutic effects in reducing the production of toxic reactive oxygen species and stabilizing cardiolipin . It has been studied for its applications in treating various mitochondrial dysfunctions and diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Elamipretide hydrochloride is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the tetrapeptide chain. The key steps include:

- Coupling of D-arginine with 2,6-dimethyl-L-tyrosine.

- Addition of L-lysine and L-phenylalanine to complete the tetrapeptide sequence.

- The final product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Automated peptide synthesizers for efficient and high-yield production.

- Purification using high-performance liquid chromatography (HPLC).

- Conversion to hydrochloride salt and lyophilization for stability and storage.

Chemical Reactions Analysis

Types of Reactions: Elamipretide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyltyrosine residue.

Reduction: Reduction reactions can occur at the peptide bonds under specific conditions.

Substitution: Substitution reactions can take place at the amino acid side chains.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles under mild conditions.

Major Products:

- Oxidized forms of elamipretide.

- Reduced peptide fragments.

- Substituted derivatives with modified side chains.

Scientific Research Applications

Elamipretide hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and mitochondrial targeting.

Biology: Investigated for its role in reducing oxidative stress and stabilizing mitochondrial function.

Medicine: Explored for treating mitochondrial diseases, heart failure, and neurodegenerative disorders

Industry: Potential applications in developing therapeutic agents for mitochondrial dysfunction.

Mechanism of Action

Elamipretide hydrochloride exerts its effects by targeting the inner mitochondrial membrane. It binds to cardiolipin, a phospholipid crucial for mitochondrial function . This binding stabilizes the mitochondrial membrane, reduces the production of reactive oxygen species, and enhances ATP production. The molecular targets include cardiolipin and components of the electron transport chain .

Comparison with Similar Compounds

SS-31: Another mitochondrially-targeted peptide with similar properties.

MTP-131: A compound with comparable mitochondrial targeting and antioxidant effects.

Uniqueness: Elamipretide hydrochloride is unique due to its specific binding to cardiolipin and its ability to stabilize mitochondrial membranes effectively. This specificity makes it a promising candidate for treating mitochondrial-related diseases .

Properties

CAS No. |

2244098-12-0 |

|---|---|

Molecular Formula |

C32H52Cl3N9O5 |

Molecular Weight |

749.2 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide;trihydrochloride |

InChI |

InChI=1S/C32H49N9O5.3ClH/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;;;/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);3*1H/t24-,25+,26+,27+;;;/m1.../s1 |

InChI Key |

NGOPFUMILSNWHH-QTSNMJAOSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O.Cl.Cl.Cl |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidin-1-ium-2-carboxamide;chloride](/img/structure/B10860045.png)

![1-[(1S,2R,5R,7R,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone](/img/structure/B10860057.png)